molecular formula C11H19NO B8731218 cis-4-(Methylamino)adamantan-1-ol CAS No. 75375-90-5

cis-4-(Methylamino)adamantan-1-ol

Cat. No.: B8731218
CAS No.: 75375-90-5
M. Wt: 181.27 g/mol
InChI Key: OXOBSRVVNMKQNB-UHFFFAOYSA-N
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Description

cis-4-(Methylamino)adamantan-1-ol is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Methylamino)adamantan-1-ol typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantan-1-ol with methylamine under controlled conditions. This reaction can be carried out in the presence of a suitable catalyst, such as trifluoroacetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and efficient reaction conditions. The process may involve the use of continuous flow reactors to ensure consistent product quality and high yield. Additionally, the reaction parameters, such as temperature, pressure, and catalyst concentration, can be fine-tuned to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

cis-4-(Methylamino)adamantan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-4-(Methylamino)adamantan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-(Methylamino)adamantan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the amino group can form hydrogen bonds with active site residues, while the adamantane core provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-4-(Methylamino)adamantan-1-ol stands out due to the presence of both a methylamino group and a hydroxyl group, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable addition to the family of adamantane derivatives .

Properties

CAS No.

75375-90-5

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-(methylamino)adamantan-1-ol

InChI

InChI=1S/C11H19NO/c1-12-10-8-2-7-3-9(10)6-11(13,4-7)5-8/h7-10,12-13H,2-6H2,1H3

InChI Key

OXOBSRVVNMKQNB-UHFFFAOYSA-N

Canonical SMILES

CNC1C2CC3CC1CC(C3)(C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (0.711 g, 0.018 mol) was added to a solution of (5-hydroxy-adamantan-2-yl)carbamic acid tert-butyl ester (1 g, 0.0037 mol) in THF (50 ml) at 0° C. under a nitrogen atmosphere. The slurry was heated under reflux for 5 h. It was then cooled to 0° C. and quenched with 30% NaOH solution (12 ml) and filtered. The filtrate was concentrated to give 2-methylaminoadamantan-5-ol as a white solid (0.6 g, 90%). LC-MS (m/z): 181.9 (M+1). 1HNMR (300 MHz, DMSO-d6): δ 4.3 (s, 1H), 4.2 (s, 1H), 2.4 (s, 0.7H), 2.3 (s, 0.3H), 2.2 (s, 3H), 1.8-2.0 (m, 5H), 1.5-1.6 (m, 5H), 1.4-1.5 (m, 2H), 1.2 (m, 2H).
Quantity
0.711 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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